BenchChemオンラインストアへようこそ!

Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

Lipophilicity Polar Surface Area Drug-likeness

tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4; MF: C₉H₁₇NO₄; MW: 203.24 g/mol) is a Boc-protected, 3,3-disubstituted azetidine building block bearing two chemically distinct hydroxyl groups—a tertiary alcohol and a primary hydroxymethyl substituent—on the same ring carbon. This compound belongs to the azetidine class of four-membered nitrogen heterocycles, which are increasingly valued in drug discovery for their high sp³ character, conformational rigidity, and favorable impact on physicochemical properties.

Molecular Formula C9H17NO4
Molecular Weight 203.24 g/mol
CAS No. 1428330-70-4
Cat. No. B1409098
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate
CAS1428330-70-4
Molecular FormulaC9H17NO4
Molecular Weight203.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(C1)(CO)O
InChIInChI=1S/C9H17NO4/c1-8(2,3)14-7(12)10-4-9(13,5-10)6-11/h11,13H,4-6H2,1-3H3
InChIKeyRNKWSKWWWDZDLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tert-Butyl 3-Hydroxy-3-(Hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4): A Differentiated 3,3-Disubstituted Azetidine Building Block for Medicinal Chemistry and PROTAC Synthesis


tert-Butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate (CAS 1428330-70-4; MF: C₉H₁₇NO₄; MW: 203.24 g/mol) is a Boc-protected, 3,3-disubstituted azetidine building block bearing two chemically distinct hydroxyl groups—a tertiary alcohol and a primary hydroxymethyl substituent—on the same ring carbon [1]. This compound belongs to the azetidine class of four-membered nitrogen heterocycles, which are increasingly valued in drug discovery for their high sp³ character, conformational rigidity, and favorable impact on physicochemical properties [2]. The combination of orthogonal hydroxyl reactivity, the acid-labile Boc protecting group, and the inherent ring strain of the azetidine scaffold (~25.4 kcal/mol) distinguishes this compound from both mono-substituted azetidine analogs and larger-ring heterocyclic building blocks [3].

Why tert-Butyl 3-Hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate Cannot Be Replaced by Mono-Substituted or Symmetrical Azetidine Analogs


Mono-substituted azetidine building blocks such as tert-butyl 3-hydroxyazetidine-1-carboxylate (CAS 141699-55-0) or tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (CAS 142253-56-3) each provide only a single hydroxyl handle, precluding sequential orthogonal functionalization. Symmetrically 3,3-disubstituted analogs like tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 1016233-08-1) offer two identical primary alcohols, eliminating the chemoselectivity advantage conferred by the tertiary/primary alcohol pair [1]. Furthermore, the target compound exhibits a markedly lower computed lipophilicity (XLogP3 = −0.6) and higher topological polar surface area (TPSA = 70 Ų) compared with either mono-substituted analog (XLogP3 = 0.3–0.5; TPSA = 49.8 Ų), translating into a distinctly more hydrophilic profile that cannot be reproduced by simple substitution [2]. The Boc group provides acid-labile N-protection orthogonal to the hydroxyl functionalities, a deprotection orthogonality not available with Cbz- or benzyl-protected congeners .

Quantitative Differentiation Evidence for tert-Butyl 3-Hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Reduced Lipophilicity and Elevated Polar Surface Area Versus Mono-Substituted Azetidine Analogs Drive Superior Aqueous Solubility Potential

The target compound exhibits computed XLogP3 = −0.6 and TPSA = 70 Ų, compared with tert-butyl 3-hydroxyazetidine-1-carboxylate (XLogP3 = 0.3; TPSA = 49.8 Ų) and tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (XLogP3 = 0.5; TPSA = 49.8 Ų) [1]. The target compound is 0.9–1.1 log units more hydrophilic than either mono-substituted analog, and its TPSA exceeds both by 20.2 Ų (40.6% increase). These differences arise from the presence of two H-bond donors (vs. one) and four H-bond acceptors (vs. three) in the target molecule [1]. For procurement decisions involving lead optimization where lowering logP is critical for solubility and metabolic stability, the target compound provides intrinsic polarity advantages that eliminate the need for additional polar substituents.

Lipophilicity Polar Surface Area Drug-likeness ADME

Highest Fraction of sp³ Carbon Atoms (Fsp³ = 0.89) Among Comparable Azetidine Building Blocks Aligns with Drug-Likeness Optimization Trends

The target compound has Fsp³ = 0.89 (8 sp³ carbons / 9 total carbons), calculated from its molecular formula and confirmed by vendor datasheet . This value substantially exceeds the mean Fsp³ of 0.36 for 2.2 million discovery-phase compounds and 0.47 for 1,179 approved drugs [1]. In comparison, the 3-hydroxy analog (C₈H₁₅NO₃) has Fsp³ = 0.875 (7/8), and the 3-hydroxymethyl analog (C₉H₁₇NO₃) has Fsp³ = 0.889 (8/9). The target compound's additional quaternary sp³ center at C3, absent in the mono-substituted analogs, contributes to a higher degree of three-dimensionality and conformational restriction. High Fsp³ correlates with improved aqueous solubility, reduced melting point, and lower promiscuity in biological screening—all desirable attributes for fragment-based and PROTAC-oriented design [1].

Fsp³ Drug-likeness Scaffold diversity Medicinal chemistry

Orthogonal Reactivity of Chemically Distinct Tertiary and Primary Hydroxyl Groups Enables Sequential, Chemoselective Functionalization Not Achievable with Symmetrical Diols

The target compound presents a tertiary alcohol (pKₐ ~18–19, sterically hindered) and a primary alcohol (pKₐ ~15–16, sterically accessible) on the same azetidine C3 carbon, a structural arrangement unique among commercial Boc-azetidine building blocks [1]. This differential reactivity enables stepwise functionalization: the primary hydroxymethyl group can be selectively protected (e.g., TBDMS-Cl, imidazole) or oxidized (e.g., TEMPO/BAIB) without affecting the tertiary alcohol; conversely, the tertiary alcohol can be activated under Brønsted acid catalysis for etherification while leaving the primary alcohol intact [2]. The symmetrically substituted analog tert-butyl 3,3-bis(hydroxymethyl)azetidine-1-carboxylate (CAS 1016233-08-1) bears two identical primary alcohols with indistinguishable reactivity, requiring statistical or protection/deprotection strategies to achieve monofunctionalization [3]. This orthogonality is critical for constructing complex, vector-diversified intermediates used in PROTAC degrader and antibody-drug conjugate (ADC) linker synthesis [4].

Orthogonal protection Chemoselectivity Bifunctional building block PROTAC linker

3-Hydroxymethyl-Azetidine Scaffold Validated as a Bioisostere of Pyrrolidin-3-ol in Polymerase Theta Inhibitor Lead Optimization, Demonstrating Enhanced Metabolic Stability

In a 2024 AI-enabled drug discovery campaign targeting DNA Polymerase Theta (Polθ) for BRCA-deficient tumors, the 3-hydroxymethyl-azetidine scaffold—the deprotected core of the target compound—was identified and validated as an effective bioisostere of pyrrolidin-3-ol [1]. Structure-based optimization from lead compound A7 through B3 to the deuterated clinical candidate C1 demonstrated that the azetidine core conferred favorable pharmacokinetics while maintaining antiproliferative activity in DNA repair-compromised cells [1]. The azetidine scaffold provided reduced ring size (4-membered vs. 5-membered pyrrolidine), higher sp³ character, and lower lipophilicity compared with the pyrrolidine bioisostere, contributing to the metabolic stability of compound C1 [1]. This direct head-to-head scaffold comparison in a live drug discovery program provides evidence that the 3-hydroxymethyl-azetidine motif—accessible via Boc deprotection of the target compound—offers measurable advantages over the corresponding pyrrolidine scaffold in terms of metabolic stability and PK profile [1].

Bioisostere Polymerase Theta Metabolic stability DNA repair inhibitor

Azetidine Ring Strain of ~25.4 kcal/mol Provides a Unique Reactivity Window Between Aziridine Instability and Pyrrolidine Inertness, Enabling Controlled Ring-Opening and Expansion Chemistry

The azetidine ring possesses a ring strain energy of approximately 25.4 kcal/mol (105 kJ/mol), positioning it between the highly strained aziridine (~27.5 kcal/mol) and the relatively unstrained pyrrolidine (~5.4–6.3 kcal/mol) [1]. This intermediate strain level confers a unique reactivity profile: the azetidine ring is sufficiently stable for routine handling, storage, and Boc-deprotection chemistry, yet reactive enough to undergo controlled ring-opening, ring-expansion, and strain-release functionalization under mild conditions [2]. The 3,3-disubstitution pattern in the target compound further modulates this reactivity by introducing a quaternary center adjacent to the ring nitrogen, which influences the conformational equilibrium and the trajectory of nucleophilic attack [3]. By contrast, piperidine (6-membered) and pyrrolidine (5-membered) analogs exhibit substantially lower strain energy (≤6.3 kcal/mol) and are largely inert to ring-opening under similar conditions, limiting downstream diversification options [1]. This reactivity window is directly relevant to procurement decisions where synthetic versatility beyond simple coupling is required.

Ring strain Reactivity tuning Ring-opening Scaffold diversification

Boc Protection Enables Orthogonal N-Deprotection in the Presence of Both Hydroxyl Groups, Expanding Synthetic Utility Relative to Benzyl- or Cbz-Protected Congeners

The tert-butoxycarbonyl (Boc) group on the target compound can be selectively removed under acidic conditions (TFA/DCM or HCl/dioxane) without affecting either the tertiary or primary hydroxyl groups, yielding the free azetidine amine for subsequent functionalization . This contrasts with the benzyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate analog (Cbz-protected), where hydrogenolytic deprotection may be incompatible with substrates containing reducible functional groups . Additionally, the Boc group provides orthogonal protection relative to Fmoc-based solid-phase peptide synthesis (SPPS) strategies, enabling the incorporation of this building block into peptidomimetic sequences where Fmoc deprotection (piperidine) leaves the Boc group intact . The commercial availability of the target compound at purities of 95–98% from multiple vendors (AKSci, abcr, Fluorochem) ensures reproducible deprotection yields in multi-step sequences .

Protecting group orthogonality Boc deprotection Solid-phase synthesis Peptidomimetic

High-Impact Application Scenarios for tert-Butyl 3-Hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate Based on Quantitative Differentiation Evidence


PROTAC Linker and Bifunctional Degrader Synthesis Requiring Orthogonal, Chemoselective Diol Functionalization

In PROTAC (Proteolysis-Targeting Chimera) assembly, the linker component must connect the E3 ligase ligand and the target protein ligand through chemically distinct attachment points. The target compound provides two differentiable hydroxyl handles—a sterically accessible primary alcohol and a hindered tertiary alcohol—on a conformationally constrained azetidine scaffold. This enables sequential, non-statistical introduction of two different ligase-recruiting elements or payloads without protecting group manipulation [1]. The low lipophilicity (XLogP3 = −0.6) and high TPSA (70 Ų) of the building block contribute favorably to the overall physicochemical profile of the resulting PROTAC molecule, potentially improving solubility and reducing membrane partitioning issues common to high-MW degraders [2]. This scenario is directly supported by the literature use of Boc-azetidine alcohols as non-cleavable linker intermediates in ADC and PROTAC synthesis [1].

Fragment-Based Drug Discovery Libraries Targeting Underexplored 3D Chemical Space with High Fsp³ Content

Fragment-based screening libraries increasingly prioritize three-dimensional, sp³-rich scaffolds to escape the limitations of flat, aromatic compound collections. With Fsp³ = 0.89—nearly double the approved drug average of 0.47—and a molecular weight (203.24 Da) within the rule-of-three fragment space, the target compound is an ideal fragment library entry point [1]. Following Boc deprotection, the free amine can be elaborated via amide coupling, reductive amination, or sulfonylation, while the two hydroxyl groups offer additional diversification vectors. The compound's 3,3-disubstituted azetidine core provides conformational constraint that can reduce entropic penalties upon target binding, a key advantage over flexible acyclic diol fragments [2]. Procurement of this building block for fragment library construction is justified by the validated medicinal chemistry profile of azetidine-containing FDA-approved drugs including baricitinib, cobimetinib, and azelnidipine [2].

Scaffold-Hopping Replacement of Pyrrolidine or Piperidine Cores in Kinase and Polymerase Inhibitor Lead Optimization

The 2024 discovery that 3-hydroxymethyl-azetidine serves as an effective bioisostere of pyrrolidin-3-ol in Polθ inhibitors provides direct evidence for scaffold-hopping applications [1]. The azetidine ring offers a smaller footprint (4-membered vs. 5- or 6-membered), lower lipophilicity, higher sp³ character, and improved metabolic stability compared with saturated N-heterocycles of larger ring size. The target compound, as the Boc-protected precursor to this validated scaffold, is the logical starting material for medicinal chemistry teams seeking to replace pyrrolidine or piperidine rings in existing lead series. The azetidine ring strain (~25.4 kcal/mol) provides a unique synthetic handle for late-stage ring-opening diversification that is not accessible with larger-ring analogs [2].

Synthesis of Conformationally Constrained Amino Alcohol Building Blocks for Peptidomimetic and Macrocyclic Drug Design

The combination of a Boc-protected secondary amine, a tertiary alcohol, and a primary alcohol within a rigid azetidine framework makes the target compound a versatile precursor for conformationally constrained amino alcohol derivatives. Following selective functionalization of the two hydroxyl groups (enabled by their differential reactivity), Boc deprotection yields a substituted azetidine scaffold that can be incorporated into macrocyclic peptides, peptidomimetics, or β-turn mimics [1]. The 3,3-disubstitution pattern restricts the conformational freedom of the azetidine ring, potentially pre-organizing the molecule into a bioactive conformation and reducing the entropic cost of target binding. The favorable computed physicochemical properties (XLogP3 = −0.6; TPSA = 70 Ų) predict that elaborated products will retain drug-like polarity profiles, a critical consideration for peptide-derived therapeutics where excessive lipophilicity often limits developability [2].

Quote Request

Request a Quote for Tert-butyl 3-hydroxy-3-(hydroxymethyl)azetidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.